molecular formula C15H19N B240990 Cyclohexyl(4-methylphenyl)acetonitrile

Cyclohexyl(4-methylphenyl)acetonitrile

Cat. No. B240990
M. Wt: 213.32 g/mol
InChI Key: LPGDMHZKVSCFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl(4-methylphenyl)acetonitrile is a chemical compound that belongs to the class of organic compounds known as phenylacetonitriles. It is also commonly known as 4-Methylphenylacetonitrile and is used in various scientific research applications.

Mechanism Of Action

The mechanism of action of Cyclohexyl(4-methylphenyl)acetonitrile is not well understood. However, it is believed to act as a nucleophile in organic reactions and as a ligand in catalytic reactions. The compound is also known to interact with biological molecules such as enzymes and receptors.

Biochemical And Physiological Effects

Cyclohexyl(4-methylphenyl)acetonitrile has not been extensively studied for its biochemical and physiological effects. However, it is known to have low toxicity and is not expected to cause any adverse effects on human health.

Advantages And Limitations For Lab Experiments

Cyclohexyl(4-methylphenyl)acetonitrile has several advantages for use in lab experiments. It is readily available, inexpensive, and easy to handle. However, the compound has some limitations, such as its low solubility in water and some organic solvents.

Future Directions

Cyclohexyl(4-methylphenyl)acetonitrile has several future directions for research. One potential area of research is the synthesis of novel compounds using Cyclohexyl(4-methylphenyl)acetonitrile as a starting material. Another potential area of research is the development of new catalytic systems using Cyclohexyl(4-methylphenyl)acetonitrile as a ligand. Finally, the compound could also be used in the development of new pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, Cyclohexyl(4-methylphenyl)acetonitrile is an important compound in organic synthesis and has several scientific research applications. The compound is readily available, inexpensive, and easy to handle. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of Cyclohexyl(4-methylphenyl)acetonitrile. The compound has several future directions for research, including the synthesis of novel compounds, the development of new catalytic systems, and the development of new pharmaceuticals and agrochemicals.

Synthesis Methods

Cyclohexyl(4-methylphenyl)acetonitrile can be synthesized by reacting 4-methylbenzyl chloride with cyclohexylacetonitrile in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and yields Cyclohexyl(4-methylphenyl)acetonitrile as a white solid.

Scientific Research Applications

Cyclohexyl(4-methylphenyl)acetonitrile is widely used in scientific research as a starting material for the synthesis of various compounds. It is also used as a reagent in organic synthesis and as a building block for the synthesis of pharmaceuticals and agrochemicals. The compound is also used in the preparation of chiral ligands for asymmetric catalysis.

properties

Product Name

Cyclohexyl(4-methylphenyl)acetonitrile

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

2-cyclohexyl-2-(4-methylphenyl)acetonitrile

InChI

InChI=1S/C15H19N/c1-12-7-9-14(10-8-12)15(11-16)13-5-3-2-4-6-13/h7-10,13,15H,2-6H2,1H3

InChI Key

LPGDMHZKVSCFBC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C#N)C2CCCCC2

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)C2CCCCC2

Origin of Product

United States

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